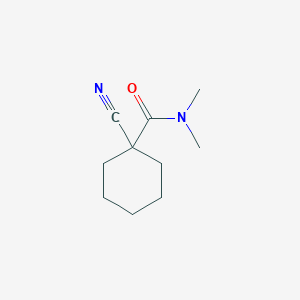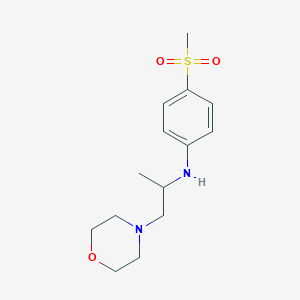![molecular formula C13H18FNO2S B7588211 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)
1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels.
Wirkmechanismus
1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine inhibits 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine by binding to the active site of the enzyme. This prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are involved in the regulation of insulin secretion. By increasing the levels of these hormones, 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine improves glucose homeostasis and reduces insulin resistance.
Biochemical and Physiological Effects:
1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine has been shown to improve glycemic control in patients with type 2 diabetes mellitus. This compound increases insulin secretion and reduces glucagon levels, leading to a decrease in blood glucose levels. 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine inhibitors such as 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine have also been found to have beneficial effects on cardiovascular function and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine in lab experiments include its high potency and selectivity for 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine inhibition. This compound has also been shown to have a favorable pharmacokinetic profile, making it suitable for oral administration. However, the limitations of using this compound include its high cost and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine. One potential area of study is the development of more potent and selective 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine inhibitors that have fewer side effects. Another area of research is the investigation of the effects of 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine inhibition on other physiological processes, such as immune function and bone metabolism. Additionally, the use of 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine in combination with other antidiabetic agents may be explored to improve glycemic control in patients with type 2 diabetes mellitus.
Synthesemethoden
The synthesis of 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine involves the reaction of 4-fluorobenzaldehyde with ethyl 3-aminopropionate in the presence of a catalyst. The resulting product is then treated with sulfuric acid to obtain the final compound. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine has been extensively studied for its potential applications in the treatment of type 2 diabetes mellitus. 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine inhibitors such as 1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine have been shown to improve glycemic control by increasing insulin secretion and reducing glucagon levels. These compounds have also been found to have beneficial effects on cardiovascular function and inflammation.
Eigenschaften
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylpropyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c14-12-4-6-13(7-5-12)18(16,17)11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQMSCIBVONNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)

![4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)
![6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid](/img/structure/B7588157.png)

![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)

![2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7588186.png)

![5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588200.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588201.png)

![5-Chloro-6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588220.png)